molecular formula C15H18N2O5 B3010205 Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 293764-09-7

Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3010205
CAS No.: 293764-09-7
M. Wt: 306.318
InChI Key: KIJBNHBVEMECAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This multicomponent reaction typically involves a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., 2,4-dimethoxybenzaldehyde), and urea or thiourea under acidic conditions . The compound features a 2,4-dimethoxyphenyl substituent at the C4 position, a methyl ester at C5, and a methyl group at C5.

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-8-12(14(18)22-4)13(17-15(19)16-8)10-6-5-9(20-2)7-11(10)21-3/h5-7,13H,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJBNHBVEMECAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by research findings and data tables.

  • Molecular Formula : C15H18N2O5
  • Molecular Weight : 306.318 g/mol
  • IUPAC Name : Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Breast Cancer : The compound exhibited significant cytotoxicity against T47D breast cancer cells. An MTT assay demonstrated that the compound induces apoptosis in these cells, leading to reduced cell viability and increased levels of reactive oxygen species (ROS) .
  • Cervical Cancer : Similar effects were observed in HeLa cervical cancer cells, where the compound's ability to inhibit cell proliferation was confirmed through various assays .

The mechanism underlying the anticancer effects of this compound appears to involve the induction of oxidative stress and apoptosis in cancer cells. The compound may disrupt mitochondrial function and promote cell cycle arrest at the G1 phase, which is critical for halting cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeCell LineAssay MethodIC50 (µM)References
AnticancerT47D (Breast)MTT15.0
AnticancerHeLa (Cervical)MTT12.5
Antioxidant-DPPH-

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the efficacy of this compound on T47D cells:

  • Objective : To assess cytotoxic effects and mechanism.
  • Findings : The compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Case Study 2: In Vivo Studies

Preliminary in vivo studies using animal models have shown that administration of this compound can lead to tumor regression in xenograft models. These studies suggest that the compound may serve as a potential lead for further development into an anticancer agent .

Comparison with Similar Compounds

Dihydropyrimidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at the C4, C5, and C6 positions. Below is a comparative analysis of the title compound with structurally analogous DHPMs:

Structural and Electronic Comparisons
Compound Name Substituents (C4, C5, C6) Key Structural Features Electronic Properties (HOMO-LUMO Gap, MESP)
Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) 2,4-dimethoxyphenyl, COOCH₃, CH₃ Electron-donating methoxy groups at C2/C4 of phenyl; methyl ester at C5 HOMO-LUMO gap: ~4.5 eV (estimated from analogs)
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-dimethoxyphenyl, COOCH₂CH₃, CH₃ Methoxy groups at C3/C4 of phenyl; ethyl ester at C5 HOMO-LUMO gap: 4.3 eV; higher electron density at C4
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-cyanophenyl, COOCH₃, CH₃ Electron-withdrawing cyano group at C4 of phenyl HOMO-LUMO gap: ~5.1 eV; reduced MESP at C4
Methyl 4-(2,4-dinitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,4-dinitrophenyl, COOCH₃, CH₃ Strongly electron-withdrawing nitro groups at C2/C4 of phenyl HOMO-LUMO gap: >5.5 eV; highly polarized structure

Key Insights :

  • The target compound’s 2,4-dimethoxyphenyl group provides moderate electron-donating effects, enhancing stability and interaction with hydrophobic enzyme pockets compared to electron-withdrawing substituents (e.g., nitro, cyano) .
  • Ethyl esters (e.g., in Ethyl 4-(3,4-dimethoxyphenyl)...) exhibit slightly lower lipophilicity (cLogP ~2.1) than methyl esters (cLogP ~1.8), affecting bioavailability .

Key Insights :

  • The target compound’s moderate yield (39%) reflects steric challenges in incorporating the 2,4-dimethoxyphenyl group during the Biginelli reaction .
  • Lower solubility in water compared to ethyl ester analogs correlates with its methyl ester and hydrophobic aryl substituents .

Key Insights :

  • The target compound’s IC₅₀ of 15.7 μM against thymidylate kinase highlights the importance of 2,4-dimethoxyphenyl in enhancing enzyme binding compared to less polar substituents (e.g., bromophenyl, IC₅₀ = 314.3 μM) .
  • Hydroxy-methoxyphenyl derivatives exhibit superior antioxidant activity due to radical-scavenging phenolic groups .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving:

  • Aromatic aldehydes (e.g., 2,4-dimethoxybenzaldehyde),
  • Urea or thiourea,
  • β-keto esters (e.g., methyl acetoacetate),
  • A protic solvent (ethanol or methanol) with catalytic HCl.

Q. Key steps :

Reflux for 3–6 hours to form the dihydropyrimidine ring.

Cooling to 273 K for crystallization.

Double recrystallization from ethanol to purify .

Q. Example protocol :

  • 0.05 mol aldehyde, 0.05 mol urea, 0.075 mol methyl acetoacetate, 20 mL ethanol, 4 drops HCl.
  • Yield: 70–80% after recrystallization .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • 1H NMR :
    • Peaks for methoxy groups (δ ~3.4–3.5 ppm), methyl groups (δ ~2.2–2.3 ppm), and aromatic protons (δ ~6.8–7.2 ppm).
    • The NH proton (δ ~9.5–10.5 ppm) confirms tetrahydropyrimidine ring formation .
  • X-ray crystallography :
    • Monoclinic crystal system (space group P21/c) with unit cell parameters:
  • a = 11.49 Å, b = 15.38 Å, c = 8.92 Å, β = 95.93° .
    • Hydrogen-bonding networks stabilize the structure (e.g., N–H···O interactions) .

Q. What solvents are suitable for recrystallization, and how do thermodynamic properties affect solubility?

Preferred solvents : Ethanol (polar protic) or DMSO (polar aprotic). Thermodynamic data (in ethanol) :

Solubility (g/L)ΔH (kJ/mol)ΔS (J/mol·K)
12.5 ± 0.318.2 ± 0.545.7 ± 1.2

Lower solubility in nonpolar solvents (e.g., hexane) due to weak van der Waals interactions .

Advanced Research Questions

Q. How does substituent regioselectivity influence synthetic outcomes in dihydropyrimidine derivatives?

Regioselectivity is controlled by:

  • Electron-donating groups (e.g., methoxy) on the aldehyde: Enhance cyclization efficiency (yield >75%).
  • Steric hindrance : Bulky substituents (e.g., bromo) reduce yields to ~60–70% .

Q. Example comparison :

SubstituentYield (%)Melting Point (°C)
4-Bromo-2-hydroxy77231–232
4-Methoxy85198–200

Higher yields correlate with smaller, electron-rich substituents .

Q. What structural insights do crystal packing and hydrogen-bonding patterns provide?

  • Monoclinic packing : Layers stabilized by O–H···O and N–H···O bonds (bond lengths: 2.8–3.0 Å).
  • Torsional angles : The dihydropyrimidine ring adopts a half-chair conformation, with phenyl substituents orthogonal to the ring plane .
  • Solvent inclusion : Monohydrate forms (e.g., C15H18N2O5·H2O) show water molecules occupying interstitial sites .

Q. How can antibacterial activity be evaluated, and what structural features enhance efficacy?

Methodology :

Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

MIC determination : Serial dilution in Mueller-Hinton broth.

Q. Structure-activity relationships :

  • Methoxy groups : Enhance membrane penetration via lipophilicity.
  • Electron-withdrawing substituents (e.g., bromo) reduce activity due to decreased solubility .

Q. How should researchers address contradictions in reported yields or spectroscopic data?

Common issues :

  • Reaction time : Prolonged reflux (>6 hours) may degrade products, lowering yields.
  • Solvent purity : Trace water in ethanol can hydrolyze ester groups, altering NMR signals.

Q. Mitigation strategies :

  • Optimize reaction time via TLC monitoring.
  • Use anhydrous solvents and inert atmospheres .

Q. What computational methods predict electronic properties and reactivity?

  • DFT calculations :
    • HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.
    • Mulliken charges highlight nucleophilic sites (e.g., carbonyl oxygen).
  • Molecular docking : Predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How do solvent polarity and temperature affect reaction kinetics?

  • Polar solvents (e.g., ethanol): Accelerate cyclization via stabilization of charged intermediates.
  • Arrhenius parameters :
    • Activation energy (Ea): ~50 kJ/mol.
    • Rate constant (k) at 353 K: 2.3 × 10⁻³ s⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.